molecular formula C20H14N2O B510067 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile CAS No. 119825-05-7

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B510067
CAS RN: 119825-05-7
M. Wt: 298.3g/mol
InChI Key: BWJBHUUBGJLMMX-UHFFFAOYSA-N
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Description

“2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile” is a chemical compound with the linear formula C20H14N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2-amino-4H-benzo[b]pyrans, a similar compound, has been achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions . This reaction was catalyzed by an amine-functionalized SiO2@Fe3O4 catalyst .

Scientific Research Applications

Synthesis of Derivatives

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile and its derivatives have been synthesized for various purposes. Novel substituted derivatives were synthesized via condensation reactions, indicating a broad potential for chemical modifications and applications (Liu et al., 2019).

Green Chemistry Applications

This compound has been utilized in green chemistry. For instance, its derivatives were prepared using Rochelle salt as a green catalyst, highlighting its role in eco-friendly chemical processes (El-Maghraby, 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown potential in inhibiting Src kinase and cell proliferation in breast carcinoma, suggesting its role in cancer research (Rafinejad et al., 2012). Furthermore, these compounds have been evaluated for cytotoxic activity against human glioblastoma cells, indicating their potential in cancer treatment (Haiba et al., 2016).

Fluorescence Sensing

A benzo[h]chromene derivative of this compound has been used as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+, demonstrating its application in environmental and biological sensing (Sinha et al., 2013).

Antimicrobial Activity

Some derivatives of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile have shown antimicrobial effects, offering potential applications in developing new antibacterial drugs (Moshafi et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for “2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile” could involve further exploration of its synthesis, properties, and potential applications. The development of environmentally benign methods for its synthesis could be a promising area of research .

properties

IUPAC Name

2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-11,18H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJBHUUBGJLMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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